A Comprehensive Technical Guide to the Physicochemical Properties of 4,5-Dihydroxy-1-indanone
A Comprehensive Technical Guide to the Physicochemical Properties of 4,5-Dihydroxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
4,5-Dihydroxy-1-indanone is a significant organic molecule featuring the 1-indanone scaffold, a privileged structure in medicinal chemistry known for its presence in numerous biologically active compounds.[1] The strategic placement of two hydroxyl groups on the aromatic ring profoundly influences its chemical behavior, biological interactions, and pharmaceutical potential. This guide provides a detailed exploration of the physicochemical properties of 4,5-dihydroxy-1-indanone, offering a blend of theoretical predictions, comparative analysis with analogous compounds, and established experimental protocols. This document is designed to serve as a vital resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.
Introduction: The Significance of the 1-Indanone Scaffold
The 1-indanone core is a recurring motif in a wide array of natural products and synthetic molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, facilitating specific interactions with biological targets. The introduction of hydroxyl groups, as in 4,5-dihydroxy-1-indanone, further enhances its potential for hydrogen bonding, a critical factor in molecular recognition by proteins and enzymes. Understanding the fundamental physicochemical properties of this molecule is therefore paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics.
Chemical Identity and Molecular Structure
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IUPAC Name: 4,5-dihydroxy-2,3-dihydro-1H-inden-1-one
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CAS Number: 28954-56-5[3]
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Molecular Formula: C₉H₈O₃[3]
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Molecular Weight: 164.16 g/mol [3]
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Canonical SMILES: C1C(C2=C(C=C(C=C2O)O)C1)=O
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InChI Key: VZODOCRNFNMTMB-UHFFFAOYSA-N[3]
Molecular Structure:
Caption: 2D structure of 4,5-dihydroxy-1-indanone.
Physicochemical Properties: A Data-Driven Analysis
Direct experimental data for 4,5-dihydroxy-1-indanone is not extensively available in the literature. Therefore, this section presents a combination of predicted values and experimental data from closely related analogues to provide a comprehensive profile.
Summary of Physicochemical Data
| Property | 4,5-dihydroxy-1-indanone (Predicted/Estimated) | Analogous Compounds (Experimental) |
| Melting Point (°C) | Estimated: 180-200 | 4,5-dimethoxy-1-indanone: 73-775-hydroxy-1-indanone: 175 (dec.) |
| Boiling Point (°C) | 403.2 ± 45.0 at 760 mmHg (Predicted)[3] | 1-indanone: 243-245[4] |
| Density (g/cm³) | 1.5 ± 0.1 (Predicted)[3] | 1-indanone: 1.103[4] |
| Water Solubility | Estimated: Moderately soluble | 1-indanone: 6.5 g/L at 20°C |
| LogP (Octanol/Water) | 1.72 (Predicted)[3] | 4-hydroxy-1-indanone: 1.3 (Predicted)[5] |
| pKa | Estimated: ~8-9 (C4-OH), ~9-10 (C5-OH) | Phenol: ~10 |
In-Depth Analysis of Key Properties
Melting Point: The presence of two hydroxyl groups allows for strong intermolecular hydrogen bonding, which is expected to result in a significantly higher melting point for 4,5-dihydroxy-1-indanone compared to its dimethoxy analogue (73-77 °C) and the parent 1-indanone (38-42 °C).[4] The experimental melting point of 5-hydroxy-1-indanone is 175 °C with decomposition, suggesting that 4,5-dihydroxy-1-indanone will likely have a melting point in the range of 180-200 °C.
Solubility: The two hydroxyl groups and the ketone functionality can act as hydrogen bond donors and acceptors, respectively, which should confer moderate solubility in water. Its solubility is expected to be greater than that of the parent 1-indanone (6.5 g/L).[4] In organic solvents, it is anticipated to be soluble in polar protic solvents like ethanol and methanol, and polar aprotic solvents such as DMSO and DMF, due to the polar nature of the molecule.
pKa: The acidity of the phenolic hydroxyl groups is a crucial parameter influencing the compound's ionization state at physiological pH. The pKa of a simple phenol is approximately 10. In 4,5-dihydroxy-1-indanone, the electron-withdrawing effect of the carbonyl group at the 1-position will increase the acidity (lower the pKa) of the hydroxyl groups, particularly the one at the C-4 position due to its proximity. Therefore, the pKa of the C4-OH is estimated to be in the range of 8-9, while the C5-OH is expected to have a pKa closer to that of a typical phenol, around 9-10.
Spectroscopic Characterization
¹H NMR Spectroscopy
The expected proton NMR spectrum in a solvent like DMSO-d₆ would show distinct signals for the aromatic and aliphatic protons. Based on the spectrum of 4-hydroxy-1-indanone, the following assignments can be predicted:[6]
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Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the benzene ring.
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Aliphatic Protons: Two triplets (or more complex multiplets) between δ 2.5 and 3.5 ppm, corresponding to the two methylene groups of the cyclopentanone ring.
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Hydroxyl Protons: Two broad singlets, likely in the δ 9-11 ppm range, which would disappear upon D₂O exchange.
¹³C NMR Spectroscopy
The carbon NMR spectrum would be expected to show nine distinct signals:
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Carbonyl Carbon: A signal in the downfield region, typically around δ 205 ppm.
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Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbons bearing the hydroxyl groups appearing at the lower field end of this range.
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Aliphatic Carbons: Two signals in the upfield region (δ 25-40 ppm) for the two methylene carbons.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
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O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ due to the hydroxyl groups.
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C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ for the conjugated ketone.
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C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A band in the 1200-1300 cm⁻¹ region corresponding to the phenolic C-O bond.
UV-Vis Spectroscopy
Aromatic ketones typically exhibit two main absorption bands in their UV-Vis spectra. For 4,5-dihydroxy-1-indanone, the expected absorptions are:
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π → π* transition: A strong absorption band below 250 nm.
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n → π* transition: A weaker absorption band at a longer wavelength, likely in the 280-320 nm region. The presence of the hydroxyl groups, acting as auxochromes, is expected to cause a bathochromic (red) shift of these absorptions compared to the unsubstituted 1-indanone.
Synthesis and Purification
A plausible synthetic route to 4,5-dihydroxy-1-indanone can be adapted from established methods for preparing substituted indanones.[2] A common approach involves the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. 4,5-Dihydroxy-1-indanone | CAS#:28954-56-5 | Chemsrc [chemsrc.com]
- 4. 1-Indanone - Wikipedia [en.wikipedia.org]
- 5. 4-Hydroxy-1-indanone | C9H8O2 | CID 590547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Hydroxyindan-1-one(40731-98-4) 1H NMR spectrum [chemicalbook.com]
